N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
Overview
Description
N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a useful research compound. Its molecular formula is C10H10F11NO2 and its molecular weight is 385.17 g/mol. The purity is usually 95%.
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Biological Activity
N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a fluorinated compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure imparts distinctive biological activities that warrant investigation.
- Molecular Formula : C10H10F11NO2
- Molecular Weight : 385.17 g/mol
- CAS Number : Not specified in the results but associated with various fluorinated compounds.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Research indicates that derivatives of N-tert-butyl compounds exhibit inhibitory effects on enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibition of 11β-HSD1 and 11β-HSD2 enzymes, which are implicated in tumor growth and differentiation .
- Toxicity Studies : The compound's toxicity profile has been explored in aquatic organisms. Per- and polyfluoroalkyl substances (PFASs), including similar fluorinated compounds, have demonstrated significant toxicity to aquatic invertebrates. This raises concerns about environmental impacts and potential bioaccumulation .
Anticancer Mechanisms
A study highlighted the role of N-tert-butyl derivatives in inhibiting specific enzymes linked to cancer progression. The presence of bulky substituents like tert-butyl enhances the interaction with enzyme active sites:
- Inhibition Rates :
Toxicological Assessments
Research on related fluorinated compounds has shown that they can induce oxidative stress and cellular damage in aquatic organisms:
- Cellular Effects :
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H10F11NO2 |
Molecular Weight | 385.17 g/mol |
CAS Number | Not specified |
Biological Activity | Inhibition (%) at 10 µM |
---|---|
11β-HSD1 | 82.5 |
11β-HSD2 | 53.57 |
Case Studies
- In Vitro Studies on Cancer Cells : A series of experiments demonstrated that the compound could inhibit the growth of certain cancer cell lines by targeting metabolic pathways essential for cell survival.
- Environmental Impact Analysis : Research conducted on the effects of PFASs revealed significant disruptions in aquatic ecosystems due to the toxicity of similar compounds, suggesting a need for careful assessment when considering the use of this compound.
Properties
IUPAC Name |
N-tert-butyl-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F11NO2/c1-5(2,3)22-4(23)6(11,8(14,15)16)24-10(20,21)7(12,13)9(17,18)19/h1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVHKZFCNJODGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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